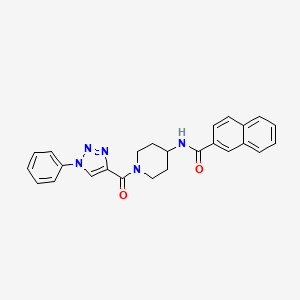

N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

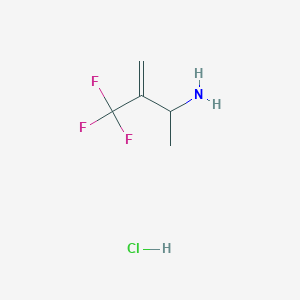

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, commonly known as PTN, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. PTN is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In

科学研究应用

三唑衍生物:一项专利审查

三唑,包括与 N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-萘酰胺 结构相关的化合物,由于其广泛的生物活性而成为广泛研究的重点。涵盖 2008 年至 2011 年专利的审查重点介绍了具有抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒特性等的新型三唑衍生物的开发。这些衍生物的制备对绿色化学和可持续性提出了重要考虑因素,强调了为这些化合物寻找高效、环保的合成方法所面临的持续挑战。这项工作强调了针对新发疾病和耐药细菌开发新药的必要性,突出了三唑对不成比例地影响弱势群体的被忽视疾病的潜力 (Ferreira 等,2013)。

1,2,3-三唑的合成路线

1,2,3-三唑的合成多功能性,包括与 N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-萘酰胺 相关的那些,在其从药物发现到材料科学的广泛应用中显而易见。铜(I)催化的叠氮化物-炔烃环加成反应,称为点击反应,因其合成 1,4-二取代 1,2,3-三唑的效率和选择性而备受关注。该方法支持三唑衍生物的快速、高产生产,促进了它们在新的治疗和材料应用中的探索 (Kaushik 等,2019)。

生态友好型三唑合成的进展

三唑合成生态友好型程序的最新进展展示了对可持续化学的承诺。创新包括使用微波辐射和各种绿色催化剂,例如生物来源材料和可回收催化剂,以合成 1,2,3-三唑。这些进步提供了显着的好处,包括缩短反应时间、简化纯化过程和提高产率,使 N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-萘酰胺 等化合物的合成更具可持续性和效率 (de Souza 等,2019)。

作用机制

Target of Action

Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of triazole compounds is often related to their ability to interact with the active sites of enzymes. For example, the anticancer activity of some triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Triazole compounds can affect a wide range of biochemical pathways due to their versatile biological activities. The specific pathways affected would depend on the exact structure of the compound and its targets .

Pharmacokinetics

The pharmacokinetics of triazole compounds can vary widely depending on their specific structures. Some triazole-containing drugs on the market include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

Result of Action

The result of the action of triazole compounds can be diverse due to their wide range of biological activities. For example, they can have antimicrobial, anticancer, antiviral, anti-inflammatory, and many other effects .

Action Environment

The action environment can influence the efficacy and stability of triazole compounds. Factors such as pH, temperature, and the presence of other substances can affect how these compounds interact with their targets .

属性

IUPAC Name |

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c31-24(20-11-10-18-6-4-5-7-19(18)16-20)26-21-12-14-29(15-13-21)25(32)23-17-30(28-27-23)22-8-2-1-3-9-22/h1-11,16-17,21H,12-15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZNJOSMSTNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)

![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635551.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)

![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)